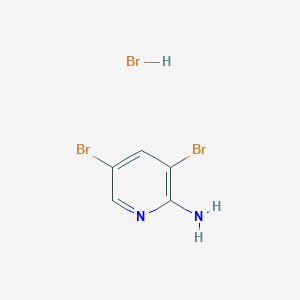![molecular formula C11H21N B13756300 10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
10-Methyl-3-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-3-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[55]undecane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes, including olefin metathesis reactions using Grubbs catalysts. These methods, while complex and expensive, are scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
10-Methyl-3-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Aplicaciones Científicas De Investigación
10-Methyl-3-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of 10-Methyl-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
10-Methyl-3-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains an oxygen atom in the spirocyclic framework.
3,9-Diazaspiro[5.5]undecane: Contains two nitrogen atoms in the spirocyclic framework and is known for its activity as a γ-aminobutyric acid type A receptor antagonist.
The uniqueness of 10-Methyl-3-azaspiro[5
Propiedades
Fórmula molecular |
C11H21N |
|---|---|
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
10-methyl-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21N/c1-10-3-2-4-11(9-10)5-7-12-8-6-11/h10,12H,2-9H2,1H3 |
Clave InChI |
WTLYNJZNAGCLCO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(C1)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


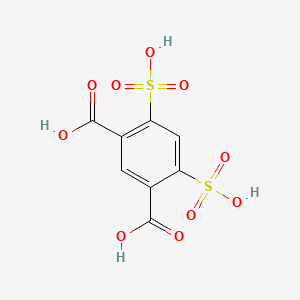
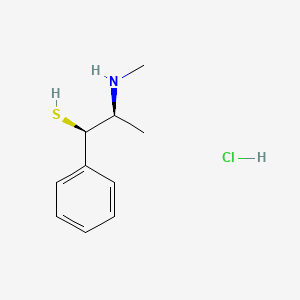
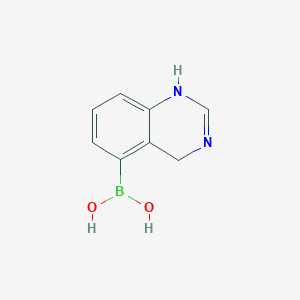
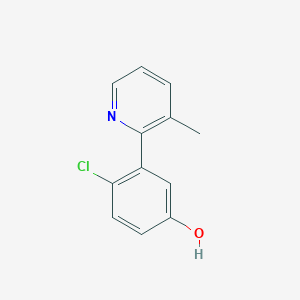
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
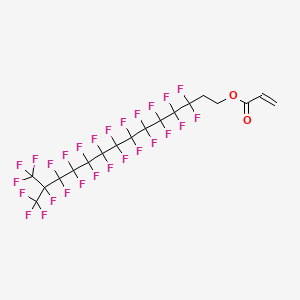
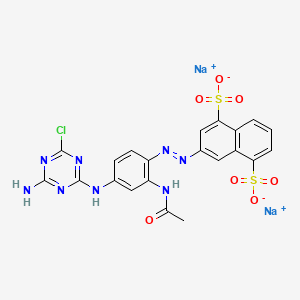
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

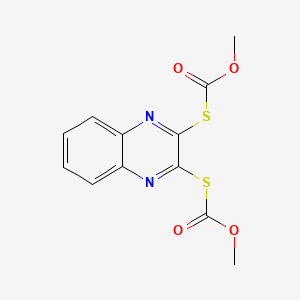
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
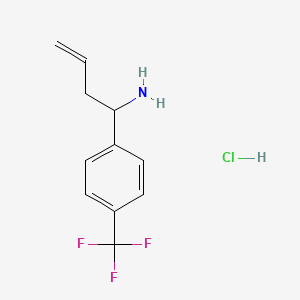
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
